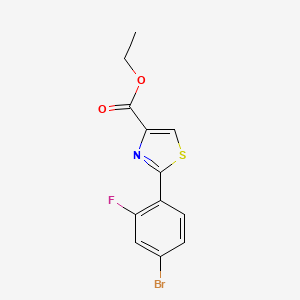![molecular formula C13H16N2 B13660301 5-[1-(3,4-dimethylphenyl)ethyl]-1H-imidazole](/img/structure/B13660301.png)
5-[1-(3,4-dimethylphenyl)ethyl]-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[1-(3,4-dimethylphenyl)ethyl]-1H-imidazole is a compound belonging to the imidazole family, which is known for its diverse biological and chemical properties. Imidazole derivatives are widely studied due to their significant roles in various biological processes and their potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(3,4-dimethylphenyl)ethyl]-1H-imidazole can be achieved through several methods. One notable method involves the Wittig olefination of phenylimidazolylketones, followed by hydrogenation . This method provides a convenient step for the synthesis without requiring methylation and dehydration steps, which are often problematic in other methods .
Industrial Production Methods
Industrial production methods for this compound typically involve multi-step synthesis processes. For example, the synthesis of medetomidine, a related compound, involves the use of Grignard reagents and regioselective lithiation . These methods require careful control of reaction conditions, including low temperatures and protection from moisture .
化学反应分析
Types of Reactions
5-[1-(3,4-dimethylphenyl)ethyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as manganese dioxide (MnO2).
Reduction: Lithium in ammonia (Li/NH3) is commonly used for reduction reactions.
Substitution: The compound can undergo substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: MnO2 is used under mild conditions to oxidize the compound.
Reduction: Li/NH3 is used at low temperatures to achieve reduction.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with MnO2 typically yields oxidized imidazole derivatives .
科学研究应用
5-[1-(3,4-dimethylphenyl)ethyl]-1H-imidazole has several scientific research applications:
作用机制
The mechanism of action of 5-[1-(3,4-dimethylphenyl)ethyl]-1H-imidazole involves its interaction with specific molecular targets. For instance, as an α2-adrenoceptor agonist, it binds to α2-adrenergic receptors, leading to sedative and analgesic effects . The binding of the compound to these receptors inhibits the release of norepinephrine, resulting in reduced sympathetic nervous system activity .
相似化合物的比较
Similar Compounds
Medetomidine: A closely related compound with similar structure and biological activity.
Dexmedetomidine: The (S)-enantiomer of medetomidine, used clinically as an anesthetic.
Uniqueness
5-[1-(3,4-dimethylphenyl)ethyl]-1H-imidazole is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its ability to act as an α2-adrenoceptor agonist makes it valuable in both research and clinical settings .
属性
分子式 |
C13H16N2 |
|---|---|
分子量 |
200.28 g/mol |
IUPAC 名称 |
5-[1-(3,4-dimethylphenyl)ethyl]-1H-imidazole |
InChI |
InChI=1S/C13H16N2/c1-9-4-5-12(6-10(9)2)11(3)13-7-14-8-15-13/h4-8,11H,1-3H3,(H,14,15) |
InChI 键 |
ZSTJCNFENYWUEV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C(C)C2=CN=CN2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


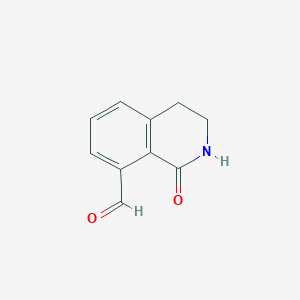
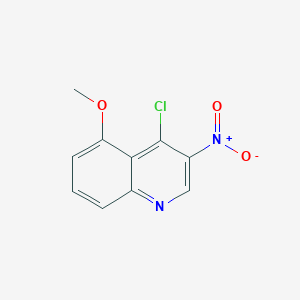
![10,16-bis[3,5-bis[3,5-bis(trifluoromethyl)phenyl]phenyl]-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B13660232.png)
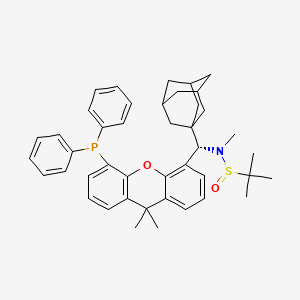

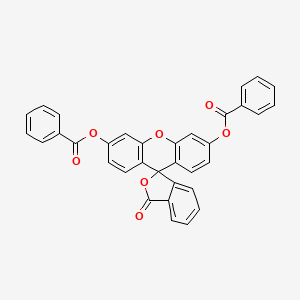
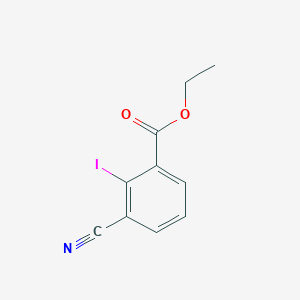
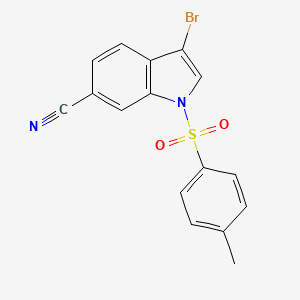
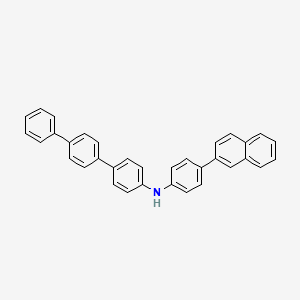
![4-Chloro-3-iodo-1-(phenylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13660283.png)
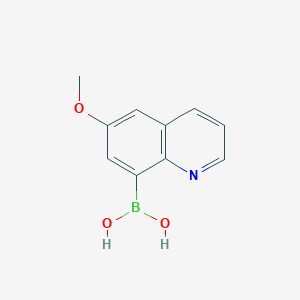
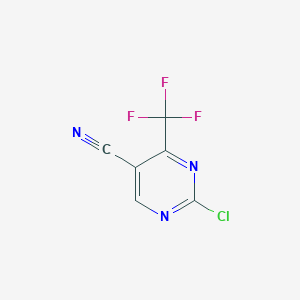
![6-Chloro-2-isopropyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B13660291.png)
